![molecular formula C7H7NO5S B1359958 4-(Methylsulfonyl)-2-nitrophenol CAS No. 97-10-9](/img/structure/B1359958.png)
4-(Methylsulfonyl)-2-nitrophenol
Overview
Description
4-(Methylsulfonyl)-2-nitrophenol is a chemical compound that is part of the sulfone group . It has been shown to have anti-cancer properties, as well as inhibitory effects on the Cox-2 enzyme, which is involved in inflammation . It is also used to synthesize hydroxyfuranones as antioxidants and anti-inflammatory agents .
Synthesis Analysis
The synthesis of 4-(Methylsulfonyl)-2-nitrophenol involves several steps. One method involves the use of a model based on hepatic cytosol and a primary hepatocyte model . Another method involves the use of aminopeptidase A (APA) inhibitor prodrugs .Molecular Structure Analysis
The molecular structure of 4-(Methylsulfonyl)-2-nitrophenol is C8H7NO6S . It is a colorless solid that features the sulfonyl functional group .Chemical Reactions Analysis
One of the chemical reactions involving 4-(Methylsulfonyl)-2-nitrophenol is the esterification reaction .Physical And Chemical Properties Analysis
4-(Methylsulfonyl)-2-nitrophenol is a colorless solid that features the sulfonyl functional group . It is soluble in water and has a melting point of about 212 degrees Celsius .Scientific Research Applications
Chemical Reactions and Properties
4-(Methylsulfonyl)-2-nitrophenol, as part of the broader group of nitrophenol compounds, is involved in various chemical reactions. Shaw and Miller (1970) studied the reactions of nitrophenyl sulfones, including 4-methylsulfonyl-nitrobenzene, in aqueous sodium hydroxide solution. They found that 4-nitrophenol was a major product of the reaction of 4-methylsulfonyl-nitrobenzene with alkali, indicating its chemical reactivity and potential for various industrial applications (Shaw & Miller, 1970).
Electrochemical and Photocatalytic Applications
A significant application of nitrophenol compounds, including 4-(Methylsulfonyl)-2-nitrophenol, is in the field of electrochemistry and photocatalysis. Research by Jeyapragasam et al. (2018) on molybdenum disulfide nanoparticles highlighted their electrocatalytic activity towards the reduction of 4-nitrophenol, demonstrating its potential for environmental monitoring and pollutant detection (Jeyapragasam et al., 2018). Additionally, Marais et al. (2007) investigated the photocatalysis of 4-nitrophenol using zinc phthalocyanine complexes, which could have implications for environmental remediation and wastewater treatment (Marais et al., 2007).
Environmental Impact and Remediation
4-(Methylsulfonyl)-2-nitrophenol, as part of nitrophenol compounds, has been studied for its environmental impact and methods for remediation. Chakraborty et al. (2021) reported the synthesis of composite nanocones for the electrochemical detection and photodegradation of 4-nitrophenol, highlighting the importance of monitoring and eradicating such pollutants from environmental samples (Chakraborty et al., 2021). Similarly, Ji et al. (2017) discussed the role of nitrite in the sulfate radical-based degradation of phenolic compounds, including 4-nitrophenol, which is relevant to groundwater remediation (Ji et al., 2017).
Potential in Medical and Biological Research
Although information specific to 4-(Methylsulfonyl)-2-nitrophenol in medical and biological research was not found in the papers provided, the broader class of nitrophenol compounds has been utilized in various studies. For instance, Zerilli et al. (1997) examined the involvement of cytochromes P450 in the O-hydroxylation of p-nitrophenol, a closely related compound, indicating the relevance of such compounds in enzymatic and metabolic studies (Zerilli et al., 1997). This suggests potential research applications of 4-(Methylsulfonyl)-2-nitrophenol in similar biological contexts.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, 4-(methylsulfonyl)benzenecarboximidamide, has been reported to interact with the enzyme trypsin-1 . Trypsin-1 plays a crucial role in the digestion of proteins in the human body.
Pharmacokinetics
A related compound, 2-(4-(methylsulfonyl)phenyl)benzimidazoles, has been evaluated for its adme properties . It’s important to note that the ADME properties can significantly impact a compound’s bioavailability and overall pharmacological effect.
properties
IUPAC Name |
4-methylsulfonyl-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYHDEFQVGUCQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242656 | |
Record name | 4-(Methylsulphonyl)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10242656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)-2-nitrophenol | |
CAS RN |
97-10-9 | |
Record name | 4-(Methylsulfonyl)-2-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylsulphonyl)-2-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methylsulphonyl)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10242656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylsulphonyl)-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(Methylsulfonyl)-2-nitrophenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2PM7M4FBB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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